(6-Methylquinolin-2-yl)methanamine
Description
(6-Methylquinolin-2-yl)methanamine is a quinoline derivative characterized by a methyl group at the 6-position of the quinoline ring and a methanamine (-CH2NH2) substituent at the 2-position. Quinoline scaffolds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound is structurally related to several pharmacologically active quinoline derivatives, such as those used in antimalarial and kinase inhibitor drugs.
Properties
IUPAC Name |
(6-methylquinolin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFGLGURDBSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(6-Methylquinolin-2-yl)methanamine: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions at various positions on the quinoline ring can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of (6-Methylquinolin-2-yl)methanamine. In one investigation, extracts containing this compound demonstrated significant inhibition of DPP-IV and β-secretase enzymes, which are critical in glucose metabolism and insulin regulation. The IC50 values were reported as 979 μg/ml for DPP-IV and 169 μg/ml for β-secretase, indicating a promising avenue for diabetes management .
1.2 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
1.3 Neurological Applications
This compound has been studied as a selective kappa-opioid receptor antagonist, which may have implications for treating mood disorders such as depression and anxiety. The pharmacokinetic profiles of related compounds show promise in enhancing selectivity and potency while minimizing side effects .
Synthesis and Chemical Properties
The synthesis of this compound typically involves reductive amination techniques using commercially available quinoline carboxaldehydes. This method allows for the efficient production of high-purity compounds suitable for biological testing .
Case Studies
Mechanism of Action
The mechanism by which (6-Methylquinolin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may influence various biochemical pathways, leading to therapeutic or industrial effects.
Comparison with Similar Compounds
Quinoline-Based Methanamine Derivatives
Quinoline derivatives with methanamine substituents at varying positions or with different substituents highlight the importance of substitution patterns on physicochemical and biological properties.
Table 1: Structural Analogs of (6-Methylquinolin-2-yl)methanamine
Key Findings :
- Positional Effects: Moving the methyl group from the 6- to 4-position (as in (4-Methylquinolin-2-yl)methanamine) reduces structural similarity (0.90 vs. 0.97 for 6-methyl) and likely alters target interactions .
- Lipophilicity: Ethyl substituents (e.g., 6-Ethyl-2-methylquinolin-4-amine) enhance clogP values, which may improve tissue retention but could increase toxicity risks .
Methanamine Derivatives on Heterocyclic Scaffolds
Methanamine moieties are also found on non-quinoline heterocycles, enabling comparisons of scaffold-specific effects.
Table 2: Methanamine Derivatives on Alternative Scaffolds
Key Findings :
- Scaffold Flexibility : Furan-based derivatives (e.g., (5-Phenylfuran-2-yl)methanamine) demonstrate high SIRT2 inhibition, emphasizing the role of planar heterocycles in enzyme binding .
- Halogen Effects : Bromine (in pyridine derivatives) and chlorine (in benzoxazoles) enable diverse synthetic modifications but may introduce toxicity concerns .
- Electronic Properties: Fluorine in 1-(4-Fluorophenyl)methanamine enhances stability via reduced CYP450 metabolism, a strategy applicable to quinoline analogs .
Structure-Activity Relationships (SAR) and Functional Insights
- Linker Importance: In SIRT2 inhibitors, urea linkers in (5-Phenylfuran-2-yl)methanamine derivatives improve binding affinity compared to thiourea or amide linkers . This suggests that introducing similar linkers to this compound could enhance target engagement.
- Substituent Position: The 6-methyl group in quinoline derivatives may mimic the 4-carboxyl group in furan-based inhibitors, which is critical for SIRT2 activity .
- Solubility vs. Lipophilicity : Methanamine derivatives with polar groups (e.g., methoxy) exhibit higher solubility but lower membrane permeability, whereas methyl/ethyl groups balance lipophilicity and bioavailability .
Biological Activity
(6-Methylquinolin-2-yl)methanamine is a compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Quinoline derivatives are known for their diverse biological profiles, including antimalarial, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial properties. A study demonstrated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compounds showed IC50 values ranging from 0.014 to 5.87 μg/mL, indicating potent antimalarial effects compared to traditional treatments like chloroquine .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Chloroquine | 0.5 | Standard Reference |
| Compound A | 0.014 | Excellent |
| Compound B | 5.87 | Moderate |
Antimicrobial Activity
Research has shown that quinoline derivatives possess antimicrobial properties as well. For instance, derivatives have been noted to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of low micromolar concentrations, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 1.5 | Staphylococcus aureus |
| Compound D | 3.0 | Escherichia coli |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, one derivative showed an IC50 value of approximately 22 μM against HeLa cells, suggesting a selective action that could be harnessed for therapeutic purposes .
Table 3: Cytotoxicity of Quinoline Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound E | 22 | HeLa |
| Compound F | 52 | L1210 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Heme Detoxification : Similar to other quinolines, it may inhibit the crystallization of hematin in malaria parasites, disrupting their detoxification processes .
- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells through various signaling mechanisms.
Case Studies and Research Findings
Several studies have highlighted the potential applications of quinoline derivatives:
- Antimalarial Research : A recent study synthesized several quinoline derivatives and tested them against chloroquine-sensitive and resistant strains of Plasmodium falciparum, demonstrating promising results for new drug development .
- Antimicrobial Efficacy : Research on a series of quinoline derivatives revealed their effectiveness against resistant bacterial strains, emphasizing their role in addressing antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
